FR-186054
Overview
Description
FR-186054 is a small molecule drug developed by Fujisawa Pharmaceutical Co., Ltd. It is known for its potent inhibitory activity against acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. The molecular formula of this compound is C26H27N5OS2, and it has been studied for its potential therapeutic applications in treating hypercholesterolemia and atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
FR-186054 is synthesized through a series of chemical reactions involving N-alkyl-N-(heteroaryl-substituted benzyl)-N’-arylurea derivatives. The synthesis begins with the preparation of N-alkyl-N-(heteroaryl-substituted benzyl)-N’-arylurea intermediates, which are then optimized by combining different N-alkyl and N-aryl groups. The final compound, this compound, is obtained by incorporating a pyrazol-3-yl group on the N-benzyl group of the trisubstituted urea .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the optimized synthetic route. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
FR-186054 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups of this compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
Chemistry: Used as a model compound to study the inhibition of acyl-CoA:cholesterol O-acyltransferase and its effects on cholesterol metabolism.
Biology: Investigated for its role in modulating cholesterol levels in biological systems.
Medicine: Explored as a potential therapeutic agent for treating hypercholesterolemia and atherosclerosis.
Industry: Utilized in the development of cholesterol-lowering drugs and related pharmaceutical products
Mechanism of Action
FR-186054 exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol O-acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting ACAT, this compound reduces the formation of cholesterol esters, leading to decreased cholesterol levels in the body. The compound specifically targets ACAT1, a subtype of the enzyme, and disrupts its activity through competitive inhibition .
Comparison with Similar Compounds
FR-186054 is unique compared to other ACAT inhibitors due to its potent inhibitory activity and oral efficacy. Similar compounds include:
Avasimibe: Another ACAT inhibitor with similar therapeutic applications but different chemical structure.
F12511: A structurally related compound with ACAT inhibitory activity.
CI-1011: An ACAT inhibitor with distinct pharmacokinetic properties
This compound stands out due to its superior in vitro efficacy and excellent hypocholesterolemic effects in animal models, making it a promising candidate for further development .
Properties
CAS No. |
179053-90-8 |
---|---|
Molecular Formula |
C26H27N5OS2 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
1-benzyl-3-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]-1-[[3-(1H-pyrazol-5-yl)phenyl]methyl]urea |
InChI |
InChI=1S/C26H27N5OS2/c1-18-14-23(33-2)24(25(28-18)34-3)29-26(32)31(16-19-8-5-4-6-9-19)17-20-10-7-11-21(15-20)22-12-13-27-30-22/h4-15H,16-17H2,1-3H3,(H,27,30)(H,29,32) |
InChI Key |
XCMUCRXXBCAKCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)N(CC2=CC=CC=C2)CC3=CC(=CC=C3)C4=CC=NN4)SC |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)N(CC2=CC=CC=C2)CC3=CC(=CC=C3)C4=CC=NN4)SC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 186054 FR-186054 FR186054 N-benzyl-N-(3-(pyrazol-3-yl)benzyl)-N'-(2,4-bis(methylthio)-6-methylpyridin-3-yl)urea |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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